4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
Mechanism of Action
Target of Action
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine primarily targets mitochondrial complex I, a crucial component of the electron transport chain in mitochondria. This complex plays a vital role in cellular respiration and energy production by facilitating the transfer of electrons from NADH to ubiquinone, ultimately contributing to ATP synthesis .
Biochemical Pathways
By inhibiting mitochondrial complex I, this compound affects several biochemical pathways:
- Reactive Oxygen Species (ROS) Production : Inhibition of complex I can lead to increased ROS production, causing oxidative stress and potential damage to cellular components .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of this compound include:
- Oxidative Stress : Increased ROS levels can damage DNA, proteins, and lipids, contributing to cell death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability:
- Presence of Other Compounds : Interactions with other chemicals or drugs can alter the compound’s effectiveness and safety profile .
This comprehensive overview highlights the intricate mechanisms through which this compound exerts its effects, providing insights into its potential applications and considerations for its use.
Biochemical Analysis
Biochemical Properties
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in this compound can enhance the compound’s binding affinity to certain enzymes, leading to either inhibition or activation of enzymatic activity . This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness and safety . In vitro and in vivo studies have shown that this compound can maintain its activity for extended periods under specific conditions. Prolonged exposure may lead to degradation and reduced efficacy, highlighting the importance of optimizing storage and handling protocols.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . Higher doses can lead to toxic or adverse effects, including cellular damage and impaired organ function. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Additionally, its distribution within different tissues can influence its therapeutic efficacy and safety profile. Studying these transport and distribution mechanisms can provide insights into optimizing drug delivery and targeting strategies.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound can aid in designing more effective therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include substituted pyrimidines, amides, and other functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings
Comparison with Similar Compounds
- 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
- 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ylamine
- 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Uniqueness: 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h2H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTCLEOUAMWZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344965 | |
Record name | 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5734-63-4 | |
Record name | 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5734-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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